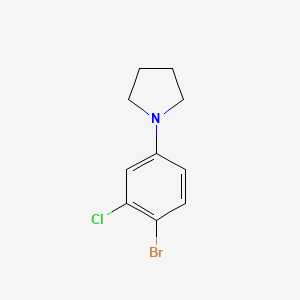

1-(4-Bromo-3-chlorophenyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

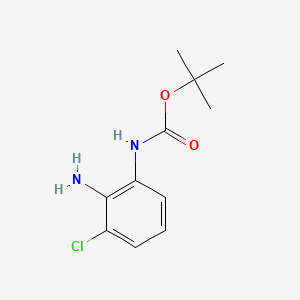

“1-(4-Bromo-3-chlorophenyl)pyrrolidine” is a compound with the CAS Number: 877383-54-5 . It has a molecular weight of 288.57 . The IUPAC name for this compound is 1-(4-bromo-2-chlorobenzoyl)pyrrolidine .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been widely studied. A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields . The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-3-chlorophenyl)pyrrolidine” can be analyzed using single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis . The concept of energy framework calculations can be utilized to understand the varied types of energies contributing to the supramolecular architecture of the molecules within the crystal .Chemical Reactions Analysis

The chemical reactions involving “1-(4-Bromo-3-chlorophenyl)pyrrolidine” can be analyzed using various methods. For instance, the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Scientific Research Applications

Drug Discovery

The five-membered pyrrolidine ring, which is a part of the “1-(4-Bromo-3-chlorophenyl)pyrrolidine” compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Biological Activity

The structure–activity relationship (SAR) of the studied compounds, including “1-(4-Bromo-3-chlorophenyl)pyrrolidine”, is investigated by comparing the physicochemical parameters of pyrrolidine with the parent aromatic pyrrole and cyclopentane . This helps in understanding the influence of steric factors on biological activity .

Antiviral Therapy

Inhibition of viral reverse transcriptases and mammalian DNA polymerases by unnatural nucleoside analogs is a proven approach in antiviral and anticancer therapy . The majority of current nucleoside drugs retain the canonical nucleobase structure, which is fused to an unnatural sugar . “1-(4-Bromo-3-chlorophenyl)pyrrolidine” could potentially be used in this context.

Anticancer Therapy

As mentioned above, the inhibition of mammalian DNA polymerases by unnatural nucleoside analogs is a proven approach in anticancer therapy . The potential of “1-(4-Bromo-3-chlorophenyl)pyrrolidine” in this field could be explored further.

Treatment of Human Diseases

The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of various human diseases . The “1-(4-Bromo-3-chlorophenyl)pyrrolidine” compound, with its pyrrolidine ring, could potentially be used in the development of new drugs for the treatment of various diseases.

Development of New Biological Profiles

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This means that “1-(4-Bromo-3-chlorophenyl)pyrrolidine” could potentially be used to develop new biological profiles for drug candidates.

Safety and Hazards

Future Directions

The future directions for “1-(4-Bromo-3-chlorophenyl)pyrrolidine” could involve further exploration of its synthesis, analysis, and potential applications. The protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported, which could open up new avenues for research .

properties

IUPAC Name |

1-(4-bromo-3-chlorophenyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFHFDVFVPSKSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716485 |

Source

|

| Record name | 1-(4-Bromo-3-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-3-chlorophenyl)pyrrolidine | |

CAS RN |

1291487-20-1 |

Source

|

| Record name | Pyrrolidine, 1-(4-bromo-3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-3-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

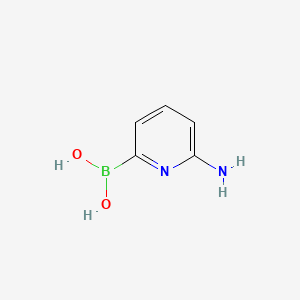

![[4-(2-Aminophenoxy)phenyl]boronic acid](/img/structure/B582092.png)